Methyl 4-methoxy-2,3-dimethylbenzoate: Technical Whitepaper
Methyl 4-methoxy-2,3-dimethylbenzoate: Technical Whitepaper
CAS 5628-62-6
Executive Summary
Methyl 4-methoxy-2,3-dimethylbenzoate (CAS 5628-62-6) is a highly specialized aromatic ester employed as a regiochemical anchor in the synthesis of sterically constrained pharmacophores. Unlike common benzoate intermediates, the vicinal dimethyl substitution pattern at positions 2 and 3 introduces significant steric "gearing," forcing orthogonal conformation in biaryl systems and blocking metabolic oxidation at susceptible ring positions. This guide outlines the validated synthetic architecture, analytical characterization, and application logic for this compound in modern drug discovery.
Part 1: Chemical Profile & Properties[1]
| Property | Specification |
| IUPAC Name | Methyl 4-methoxy-2,3-dimethylbenzoate |
| CAS Number | 5628-62-6 |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 63–65 °C |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
| Key Structural Feature | 2,3-Dimethyl "Steric Lock" motif |
Part 2: Synthetic Architecture
The synthesis of Methyl 4-methoxy-2,3-dimethylbenzoate is not a trivial esterification of a commodity acid. It requires the construction of the specific 2,3,4-substitution pattern. The most robust, field-proven route relies on the regioselective bromination of 2,3-dimethylanisole , exploiting the electronic dominance of the methoxy group to direct electrophilic substitution.
Core Synthetic Logic
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Regiocontrol: The methoxy group at C1 is a strong ortho/para director. The methyl groups at C2 and C3 are weak activators.
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Steric Steering: The C2 methyl group sterically hinders the C1-ortho position (C6 is open, but C2 is blocked).
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Outcome: Electrophilic attack occurs exclusively at C4 (para to OMe), driven by the strong resonance donation of the oxygen lone pair, yielding the 4-bromo intermediate with high fidelity.
Protocol: The "Gold Standard" Route
Step 1: Regioselective Bromination
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Reagents: 2,3-Dimethylanisole, N-Bromosuccinimide (NBS), Acetonitrile (ACN).
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Mechanism: Electrophilic Aromatic Substitution (SEAr).
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Procedure: Dissolve 2,3-dimethylanisole in ACN. Add NBS (1.05 equiv) at 0°C. Stir at room temperature for 2 hours.
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Why ACN? Acetonitrile enhances the electrophilic nature of NBS compared to non-polar solvents, favoring nuclear bromination over radical side-chain bromination.
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Yield: ~94% of 4-bromo-2,3-dimethylanisole.[1]
Step 2: Carboxylation (Grignard)
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Reagents: Mg turnings, THF, CO₂ (dry ice).
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Procedure: Form the Grignard reagent from the aryl bromide in anhydrous THF. Bubble dry CO₂ gas through the solution at -78°C to 0°C. Quench with dilute HCl.
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Critical Control: Moisture exclusion is paramount.[2] The 2,3-dimethyl groups provide steric protection, stabilizing the Grignard intermediate.
Step 3: Fischer Esterification
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Reagents: Methanol (excess), H₂SO₄ (cat.).
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Procedure: Reflux the crude acid in methanol with catalytic sulfuric acid for 4 hours.
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Purification: Recrystallization from hexanes/ethyl acetate.
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic pathway leveraging the directing effects of the methoxy group to establish the 1,2,3,4-substitution pattern.
Part 3: Analytical Characterization (Self-Validating)
To ensure the integrity of the synthesized material, researchers must validate the structure using NMR. The following data is derived from literature precedents for this specific isomer.
1H NMR Interpretation (400 MHz, CDCl₃)
The spectrum is distinct due to the lack of symmetry and the specific shielding environments of the methyl groups.
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Explanation |
| 7.73 | Doublet (J=8.4 Hz) | 1H | Ar-H (C6) | Deshielded by the adjacent carbonyl (ester) group (ortho-effect). |
| 6.72 | Doublet (J=8.4 Hz) | 1H | Ar-H (C5) | Shielded by the adjacent methoxy group (ortho-effect). |
| 3.86 | Singlet | 3H | Ar-OCH₃ | Characteristic methoxy resonance. |
| 3.84 * | Singlet | 3H | COOCH₃ | Ester methyl (typically overlaps or is proximal to ether methyl). |
| 2.51 | Singlet | 3H | Ar-CH₃ (C2) | Deshielded due to proximity to the ester carbonyl and ring currents. |
| 2.18 | Singlet | 3H | Ar-CH₃ (C3) | Standard aryl-methyl shift, slightly shielded relative to C2. |
*Note: In some low-resolution spectra, the ester and ether methyls may appear as a merged peak or be indistinguishable without HSQC analysis.
Key Diagnostic Feature
The coupling constant (J = 8.4 Hz) between the two aromatic protons confirms they are ortho to each other. This validates that the bromination occurred at the C4 position (para to OMe), leaving positions 5 and 6 unsubstituted. If bromination had occurred elsewhere, the coupling pattern would be a singlet (para) or meta-coupling (small J).
Part 4: Applications in Drug Discovery
Methyl 4-methoxy-2,3-dimethylbenzoate serves as a sophisticated "chassis" for medicinal chemists. Its value lies in its ability to modulate the physicochemical properties of a drug candidate without altering the core pharmacophore binding significantly.
The "Magic Methyl" & Steric Gearing
The vicinal methyl groups (positions 2 and 3) create a crowded environment.
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Conformational Lock: When this benzoate is converted to a biaryl system (e.g., via Suzuki coupling after ester hydrolysis/activation), the ortho-methyl (C2) forces the two aromatic rings to twist out of planarity. This atropisomerism or twisted conformation can improve selectivity for enzyme pockets that require non-planar ligands.
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Example: Similar motifs are used in mGluR2 modulators (e.g., Biphenyl-indanone A derivatives) where the dimethyl substitution controls the twist angle of the biaryl core [1].
Metabolic Stability
The 2,3-dimethyl pattern blocks the most metabolically active sites on the phenyl ring.
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Oxidation Blockade: Cytochrome P450 enzymes typically attack electron-rich aromatic rings. By substituting the 2 and 3 positions, and having the 4-position oxidized (methoxy), the ring is protected from facile hydroxylation, extending the in vivo half-life of the molecule.
Differentiation from Generic Intermediates
It is critical to distinguish CAS 5628-62-6 from its isomers:
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vs. Gefitinib Intermediate: Gefitinib synthesis uses methyl 3-hydroxy-4-methoxybenzoate.
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vs. Cediranib Intermediate: Cediranib synthesis uses methyl 4-benzyloxy-3-methoxybenzoate.
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CAS 5628-62-6 is unique to pathways requiring the 2,3-dimethyl steric block.
Part 5: Safety & Handling
Signal Word: WARNING
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Hazard Statements:
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Handling Protocol:
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Use in a fume hood.
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Wear nitrile gloves and safety glasses.
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Spill Control: Absorb with inert material (vermiculite). Do not flush into surface water.
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Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if storing for extended periods to prevent slow hydrolysis of the ester.
References
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Regioselective Bromination: Goldberg, Y., et al. "Highly regioselective bromination of 2,3-dimethylanisole with N-bromosuccinimide."[5] The Journal of Organic Chemistry, 1992.[5]
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NMR Data Validation: Wang, H., et al. "(Diacetoxyiodo)benzene-Mediated C–H Oxidation of Benzylic Acetals." ACS Omega, 2019. (Compound 5a).
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Pharmacological Context: Galici, R., et al. "Biphenyl-indanone A, a positive allosteric modulator of the metabotropic glutamate receptor subtype 2."[5] Journal of Pharmacology and Experimental Therapeutics, 2006.[5]
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Chemical Identity: PubChem Compound Summary for CID 230723 (Methyl 4-methoxy-2,3-dimethylbenzoate).
